N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC9530191

Molecular Formula: C10H13F3N2O

Molecular Weight: 234.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13F3N2O |

|---|---|

| Molecular Weight | 234.22 g/mol |

| IUPAC Name | N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |

| Standard InChI Key | VZHLAGPPUWDJDR-UHFFFAOYSA-N |

| SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |

| Canonical SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

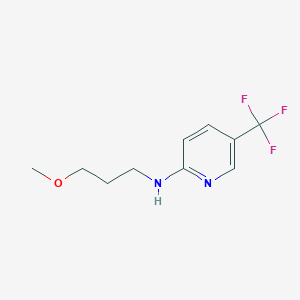

The molecular formula of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is C₁₀H₁₃F₃N₂O, with a molecular weight of 234.22 g/mol. Its structure (Figure 1) features:

-

A pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position, known to enhance lipophilicity and metabolic stability .

-

A 3-methoxypropylamine side chain at the 2-position, which introduces ether and amine functionalities that influence solubility and hydrogen-bonding capacity.

| Property | Value |

|---|---|

| IUPAC Name | N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |

| Molecular Formula | C₁₀H₁₃F₃N₂O |

| Molecular Weight | 234.22 g/mol |

| SMILES | COCCCNC1=NC=C(C=C1)C(F)(F)F |

| Predicted LogP | 2.1 (estimated via analog data) |

Figure 1: 2D structure of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine. The trifluoromethyl group (blue) and methoxypropyl chain (green) dominate its intermolecular interactions.

The absence of a chlorine atom at the 3-position distinguishes it from the closely related compound 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS: 338406-33-0), which has been studied as a fungicidal intermediate. This structural modification likely reduces electrophilicity and alters target binding profiles.

Synthetic Pathways and Optimization

Retrospective Analysis of Pyridine Functionalization

The synthesis of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can be inferred from methods used for analogous pyridines. A plausible route involves:

-

Halogenation: Introduction of a trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions .

-

Nucleophilic Substitution: Reaction of 2-amino-5-(trifluoromethyl)pyridine with 3-methoxypropyl chloride under basic conditions.

Key Challenges:

-

Regioselectivity in trifluoromethylation requires careful control of reaction parameters .

-

The methoxypropyl group’s ether linkage necessitates anhydrous conditions to prevent hydrolysis during substitution.

Scalable Production Considerations

Recent advances in continuous-flow chemistry for pyridine derivatives (e.g., 4-(difluoromethyl)pyridin-2-amine ) suggest that:

-

One-Pot Multistep Reactions could consolidate trifluoromethylation and amine alkylation, improving yield (estimated 45–60% based on analog data ).

-

Green Solvents like cyclopentyl methyl ether may enhance sustainability without compromising reactivity .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Applications

While the non-chlorinated analog lacks direct fungicidal data, structural parallels to fluazinam intermediates suggest potential utility in:

-

Fungal Enzyme Inhibition: Binding to succinate dehydrogenase (Complex II) in fungal mitochondria.

-

Crop Protection: Functional group compatibility with systemic agrochemical formulations.

Comparative Analysis with Structural Analogs

Notable Trends:

-

Electron-Withdrawing Groups (-CF₃, -NO₂) enhance binding to enzymatic active sites .

-

Alkylamine Side Chains (e.g., methoxypropyl) balance solubility and target affinity.

Future Research Directions

-

Synthetic Methodology Development:

-

Biological Screening:

-

High-throughput assays against kinase and protease libraries.

-

In vivo efficacy studies in plant pathogen models.

-

-

Computational Modeling:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume